An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene, a chlorinated epoxide derivative of tetralin. Given the limited availability of direct experimental data for this specific compound, this document synthesizes predicted data from computational models, information from closely related analogs, and established principles of organic chemistry to offer a robust profile for research and development purposes. The guide covers key physicochemical parameters, a proposed synthetic route, and expected spectral characteristics for its structural elucidation. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery, medicinal chemistry, and materials science, where an understanding of such properties is critical for molecular design, synthesis, and biological evaluation.
Introduction
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene belongs to the class of halogenated polycyclic aromatic hydrocarbons, a group of compounds that are of significant interest in medicinal chemistry and drug development. The tetrahydronaphthalene scaffold is a privileged structure found in a variety of biologically active molecules. The introduction of a chlorine atom and an epoxide ring to this scaffold can significantly modulate a compound's lipophilicity, metabolic stability, and pharmacological activity. The epoxide moiety, in particular, is a reactive functional group that can serve as a handle for further chemical modifications or can be involved in interactions with biological macromolecules.
The chlorinated analog, 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene, is a derivative of the naphthalene metabolite 1,2-epoxy-1,2,3,4-tetrahydronaphthalene.[1] Understanding the physicochemical properties of this chlorinated epoxide is crucial for predicting its behavior in biological systems, designing synthetic strategies, and developing analytical methods for its detection and quantification.
This guide provides a detailed examination of the known and predicted physicochemical properties of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene, offering insights into its molecular characteristics and potential applications.
Chemical Structure and Identifiers
The chemical structure of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene consists of a tetrahydronaphthalene core with a chlorine atom substituted on the aromatic ring at position 4 and an oxirane (epoxide) ring fused at the 1a and 7b positions.
Caption: Chemical structure of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | N/A |
| CAS Number | 116383-67-6 | [2] |
| Molecular Formula | C₁₀H₉ClO | [2] |
| Molecular Weight | 180.63 g/mol | [2] |
| InChI Key | ZJZWKTAMXHPWGL-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Table 2: Predicted and Estimated Physicochemical Properties
| Property | Predicted/Estimated Value | Method/Source |
| Boiling Point | 282.6 ± 35.0 °C | Predicted[2] |
| Density | 1.308 ± 0.06 g/cm³ | Predicted[2] |
| XLogP3 | 2.726 | Predicted[2] |
| Melting Point | Solid at room temperature (estimated) | Based on related solids[3] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); sparingly soluble in water (estimated) | General solubility of similar compounds |
| Polar Surface Area (PSA) | 12.5 Ų | Predicted[2] |
| Exact Mass | 180.03400 u | [2] |
Lipophilicity (XLogP3)
The predicted XLogP3 value of 2.726 suggests that 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is a moderately lipophilic compound.[2] This property is critical in drug development as it influences membrane permeability, distribution, and potential for bioaccumulation. The presence of the chlorine atom increases the lipophilicity compared to the parent tetrahydronaphtho[1,2-b]oxirene.
Solubility
While experimental solubility data is unavailable, based on its predicted lipophilicity and the nature of its functional groups, the compound is expected to be readily soluble in common organic solvents such as chlorinated hydrocarbons (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and esters (ethyl acetate). Its solubility in aqueous media is anticipated to be low. For drug delivery applications, formulation strategies such as the use of co-solvents or encapsulation may be necessary to enhance aqueous solubility.
Proposed Synthesis
A plausible synthetic route to 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene involves the epoxidation of a suitable chlorinated dihydronaphthalene precursor. A general and effective method for epoxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Proposed synthetic workflow for 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene.
Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for the epoxidation of similar alkenes.[4]
Objective: To synthesize 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene via epoxidation of 5-Chloro-1,2-dihydronaphthalene.
Materials:
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5-Chloro-1,2-dihydronaphthalene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve 5-Chloro-1,2-dihydronaphthalene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Structural Elucidation and Characterization
The definitive structure of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene would be confirmed through a combination of spectroscopic techniques.
Caption: Logical workflow for the structural elucidation of the title compound.
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight and fragmentation pattern.
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Expected Molecular Ion [M]⁺: m/z 180 (for ³⁵Cl) and 182 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Major Fragments: Fragmentation may involve the loss of CO, Cl, or cleavage of the tetralin ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
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C-O Stretch (epoxide): A characteristic band is expected around 1250 cm⁻¹.[5]
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Epoxide Ring Breathing: A peak may be observed around 850 cm⁻¹.[5]
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C-Cl Stretch: A band in the region of 800-600 cm⁻¹ is anticipated.
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Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks are expected just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the protons on the epoxide ring, and the aliphatic protons of the tetralin system. The chemical shifts of the epoxide protons are typically in the range of 2.5-4.5 ppm. The chlorine atom will influence the chemical shifts of the adjacent aromatic protons.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the epoxide carbons (typically in the range of 40-60 ppm), and the aliphatic carbons. The carbon atom attached to the chlorine will be deshielded.
Stability and Storage
Epoxides are known to be reactive and can undergo ring-opening reactions under acidic or basic conditions. Therefore, 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene should be handled and stored with care to prevent degradation.
-
Storage Conditions: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation.[2] It should be stored away from acids, bases, and strong oxidizing agents.
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Stability: The stability of the compound in various solvents and at different pH values should be experimentally determined for specific applications. The presence of the chlorine atom may influence the electronic properties of the epoxide ring and thus its reactivity and stability.
Conclusion
This technical guide has provided a comprehensive overview of the available and predicted physicochemical properties of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene. While a lack of direct experimental data necessitates the use of computational predictions and analogies to related compounds, the information presented herein offers a valuable starting point for researchers and professionals. The proposed synthetic route and the discussion of expected spectroscopic characteristics provide a framework for the preparation and characterization of this molecule. Further experimental investigation is warranted to validate the predicted properties and to fully explore the potential of this compound in various scientific and industrial applications.
Sources
- 1. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloronaphthalene-1-sulfonyl chloride | 64318-08-7 [sigmaaldrich.com]
- 4. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
